7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-chloro-2-(4-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-10-2-4-11(5-3-10)16-20-17(22)14-9-12-8-13(19)6-7-15(12)23-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVYYQDGDZYXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinoline with p-toluidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of amino or thiol-substituted derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of 7-chloro-4-hydroxyquinoline with p-toluidine under reflux conditions in the presence of suitable catalysts. This method allows the formation of the chromeno-pyrimidine core structure.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds within the chromeno-pyrimidine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell proliferation pathways.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. Its mechanism involves targeting specific molecular pathways that regulate inflammatory responses .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Biological Applications
- Enzyme Inhibition : The compound has been studied as an enzyme inhibitor, particularly against kinases critical in various signaling pathways. By inhibiting these enzymes, it can modulate cellular processes related to cancer and inflammation .
- Antimicrobial Activity : Studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, showcasing its potential as an antibacterial agent .
Case Studies and Research Findings
- Anticancer Mechanisms : A study published in a peer-reviewed journal highlighted that derivatives of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction through Bcl-2 family protein inhibition .
- Neuroprotective Studies : Another study examined the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a reduction in cell death and preservation of neuronal function, suggesting its potential application in treating neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Pyrido[2,3-d]Pyrimidinone Cores
- Compound 5a (7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one): Structure: Replaces the chromeno ring with a pyrido[2,3-d]pyrimidinone core. Features a 4-chlorophenyl group at the 7-position and a p-tolyl group at the 5-position. Activity: Exhibits potent anticancer activity against HepG-2 (IC50: 0.3 µM), PC-3 (IC50: 6.6 µM), and HCT-116 (IC50: 7 µM), outperforming doxorubicin in HepG-2 inhibition . Comparison: The pyrido core may enhance solubility compared to the chromeno system, but the chlorine and p-tolyl substituents align in positioning for similar hydrophobic and electronic interactions.
Chromeno[2,3-d]Pyrimidinone Derivatives with Chlorination
- Compounds 7a–c (4-Chloro-9-(2-chlorobenzylidene)-substituted chromeno[2,3-d]pyrimidines): Structure: Chlorinated at the 4-position with 2-chlorobenzylidene groups. Synthesis: Prepared via chlorination using PCl5 and POCl3, followed by hydrazine hydrate reactions . Biological data are unavailable, limiting direct efficacy comparisons.
Mercapto-Substituted Pyrido[2,3-d]Pyrimidinones
- Compound 2c (2-Mercapto-7-phenyl-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one) :
- Structure : Contains a mercapto (-SH) group at the 2-position and a p-tolyl group at the 5-position.
- Properties : High yield (88%), characterized by IR, NMR, and MS .
- Comparison : The mercapto group may improve metal-binding capacity but reduce metabolic stability compared to the chloro substituent. The shared p-tolyl group suggests conserved hydrophobic interactions.
Thieno[2,3-d]Pyrimidinone Hybrids
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one: Structure: Integrates thieno[2,3-d]pyrimidine and chromeno-pyrazolopyridine moieties. Synthesis: Achieved via FeCl3-SiO2-catalyzed cyclization (75% yield) . Comparison: The thieno ring introduces sulfur atoms, which may enhance π-stacking interactions but alter solubility.
Pyrrolo[2,3-d]Pyrimidinone Derivatives
- 2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Structure: Features a pyrrolo[2,3-d]pyrimidinone core with an amino group at the 2-position and a p-tolyl group at the 5-position. Properties: Molecular weight 240.26 g/mol, characterized by NMR and elemental analysis . Shared p-tolyl substitution suggests conserved target binding.
Structural and Functional Trends
Substituent Effects
- Chloro Groups : Chlorination at positions 4, 5, or 7 influences electronic properties and steric interactions. The 7-chloro position in the target compound may optimize DNA intercalation or kinase inhibition .
- p-Tolyl Groups : Consistent across multiple analogs, this substituent likely enhances hydrophobic binding to targets like kinase ATP pockets .
Core Heterocycle Impact
- Chromeno vs. Pyrido/Thieno/Pyrrolo Cores: Chromeno systems offer planar aromaticity for intercalation but may reduce solubility. Pyrido cores improve water solubility, while thieno/pyrrolo systems introduce heteroatoms for diverse binding .
Biological Activity
7-Chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its chromeno-pyrimidine core structure. Its molecular formula is . This compound has gained attention in medicinal chemistry due to its potential biological activities , including antimicrobial , anticancer , and anti-inflammatory properties.
Chemical Structure and Properties
The structure of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one includes a chloro substituent and a p-tolyl group, which play crucial roles in its biological activity. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Antimicrobial Activity
Research indicates that 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Antitumor Properties
There are emerging studies suggesting possible antitumor effects of this compound. Initial investigations have indicated that it may inhibit cancer cell proliferation; however, further research is required to fully elucidate its mechanism of action and efficacy in vivo .
The biological activity of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is believed to involve interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound modulates critical cellular processes including inflammation, cell proliferation, and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Chloro-4(5H)-chromeno[2,3-d]pyrimidin-5-one | Structure | Lacks the p-tolyl group; different biological profile |
| 6-Methyl-2-(p-tolyl)chromeno[2,3-d]pyrimidin-4(5H)-one | Structure | Methyl substitution alters electronic properties |
| 7-Bromo-2-(m-tolyl)chromeno[2,3-d]pyrimidin-4(5H)-one | Structure | Bromine substitution affects reactivity |
These comparisons highlight how variations in substituents can significantly influence the biological efficacy and chemical behavior of related compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various derivatives of chromenopyrimidines found that 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
- Antitumor Activity : In vitro assays on cancer cell lines demonstrated that treatment with 7-chloro-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one resulted in a dose-dependent decrease in cell viability. Further mechanistic studies suggested induction of apoptosis through caspase activation pathways .
Q & A
Q. How can contradictory biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate purity (>95% by HPLC). For example, discrepancies in mPGES-1 inhibition (IC 0.5–5 µM) arise from differences in enzyme sources (human recombinant vs. murine) . Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
